Tramazoline hydrochloride

Beschreibung

Contextualization within Sympathomimetic Pharmacology

In the field of sympathomimetic pharmacology, drugs are categorized by their ability to mimic the stimulation of the sympathetic nervous system. This system is responsible for the "fight or flight" response, which includes the constriction of blood vessels. patsnap.com Tramazoline (B1683216) hydrochloride is identified as a sympathomimetic agent that functions through this mechanism. medsinfo.com.aunps.org.aupatsnap.com

The primary pharmacological action of tramazoline hydrochloride is vasoconstriction, the narrowing of blood vessels. patsnap.com When applied to the nasal mucosa, it reduces blood flow to the area, which in turn decreases the swelling of the nasal tissue. patsnap.com This action is characteristic of many sympathomimetic drugs used for local effects in the nasal passages. Its mechanism is similar to other imidazoline-based sympathomimetics like oxymetazoline (B75379) and xylometazoline (B1196259). patsnap.com

Classification as an Alpha-Adrenergic Receptor Agonist

This compound is classified as an alpha-adrenergic receptor agonist. ncats.iopatsnap.comwikipedia.orgtargetmol.com This means it binds to and activates alpha-adrenergic receptors, which are key components of the sympathetic nervous system found on the surface of cells. patsnap.compatsnap.com The compound is an agonist for both α1 and α2 adrenergic receptor subtypes. genome.jp

The activation of these receptors, particularly alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal mucosa, initiates an intracellular signaling cascade. patsnap.com This process leads to an increase in intracellular calcium, which is crucial for the contraction of these muscle cells. patsnap.com The resulting vasoconstriction is the basis of its physiological effect. patsnap.com Research into its binding affinity has provided specific data on its interaction with these receptors. For instance, its binding affinity for the alpha-2 adrenergic receptor has been measured by its ability to inhibit the binding of [3H]clonidine to rat brain membranes. ncats.io In vitro studies have also indicated a high affinity for α1A and α1D receptor subtypes. medkoo.com

| Receptor Target | Pharmacology | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Adrenergic receptor alpha-2 (α₂) | Agonist | 16.0 nM | ncats.ioncats.io |

| Adrenergic receptor alpha-1 (α₁) | Agonist | Not specified | medkoo.com |

Historical Development and Research Trajectory

The development of tramazoline dates back to the mid-20th century, a period of significant growth in the pharmaceutical industry. acs.org The compound was first patented in 1961 and introduced for medical use in 1962. wikipedia.org The originating company for the drug was Boehringer Ingelheim. ncats.ioncats.io

The research trajectory for this compound has primarily focused on its application as a nasal decongestant due to its vasoconstrictive effects on the nasal mucosa. patsnap.comtargetmol.com Observational trials have been conducted to assess its effectiveness in this capacity, sometimes in combination with other substances like essential oils. nih.gov

More recent pharmaceutical research has explored other potential applications for the compound. For example, tramazoline has been investigated in a clinical trial in combination with dexamethasone (B1670325) for its effects in patients with obstructive sleep apnea, indicating a research interest beyond its traditional use. drugbank.com This ongoing research highlights the process of drug discovery and development, which involves preclinical studies to understand mechanisms and clinical trials to investigate potential therapeutic uses. frontiersin.org

Structure

3D Structure of Parent

Eigenschaften

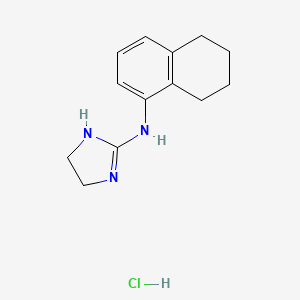

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOXEODOFNEZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1082-57-1 (Parent) | |

| Record name | Tramazoline hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00958350 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-90-0, 14008-86-7 | |

| Record name | Tramazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramazoline hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-((5,6,7,8-tetrahydro-1-naphthyl)amino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG710Q678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Tramazoline Hydrochloride

Adrenergic Receptor Interactions

Tramazoline's primary mechanism of action involves the stimulation of alpha-adrenergic receptors located in the smooth muscle of blood vessels. patsnap.compatsnap.com This interaction is not uniform across all adrenergic receptor subtypes; tramazoline (B1683216) exhibits a specific profile of affinity and activity at both alpha-1 and alpha-2 adrenergic receptors.

Tramazoline hydrochloride acts as a selective agonist for alpha-1 (α1) adrenergic receptors. medkoo.com The α1-adrenergic receptor family is comprised of three subtypes: α1A, α1B, and α1D. amegroups.cn In vitro research demonstrates that tramazoline possesses a high affinity for the α1A and α1D subtypes, with inhibitory constant (Ki) values reported to be in the low nanomolar range. medkoo.com These receptors are G protein-coupled receptors (GPCRs) that, upon activation, predominantly couple to the Gq/11 family of G proteins. amegroups.cnnih.gov The activation of these receptors by an agonist like tramazoline initiates a signaling cascade that results in the constriction of vascular smooth muscle, which is the basis for its vasoconstrictive effects. patsnap.com

Tramazoline is part of the imidazoline (B1206853) derivative class of compounds, which includes other well-known vasoconstrictors such as oxymetazoline (B75379), xylometazoline (B1196259), clonidine (B47849), and tetrahydrozoline (B7765393). nih.gov While they share a core chemical structure, substitutions on the imidazoline ring influence their receptor affinity and selectivity.

Comparative studies reveal distinct differences in receptor interactions among these agents. For example, a study using rat and rabbit aortae demonstrated tissue-specific differences in the rank order of affinity and potency for various imidazolines. In the rabbit aorta, the rank order of potency was oxymetazoline > tramazoline > tetrahydrozoline > clonidine. nih.gov In contrast, the order in the rat aorta was clonidine > tetrahydrozoline > tramazoline > oxymetazoline. nih.gov This highlights that the relative affinities of these compounds can vary significantly depending on the specific receptor environment and tissue type. nih.gov

| Compound | Rank Order of Potency (Rabbit Aorta) | Rank Order of Potency (Rat Aorta) |

|---|---|---|

| Oxymetazoline | 1 | 4 |

| Tramazoline | 2 | 3 |

| Tetrahydrozoline | 3 | 2 |

| Clonidine | 4 | 1 |

Investigations of Alpha-2 Adrenergic Receptor Binding and Activity

Cellular and Molecular Signaling Pathways

The binding of tramazoline to adrenergic receptors triggers a series of intracellular events that transduce the external signal into a physiological response, namely vasoconstriction. This process is mediated by G protein activation and subsequent changes in intracellular second messengers.

Adrenergic receptors are members of the large G protein-coupled receptor (GPCR) superfamily. patsnap.comwikipedia.org These receptors are characterized by their seven-transmembrane helical structure. wikipedia.org The activation of a GPCR, such as an α1-adrenergic receptor by tramazoline, induces a conformational change in the receptor protein. wikipedia.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein (specifically Gq/11 for α1-receptors). amegroups.cnwikipedia.org

Upon GTP binding, the G protein's α subunit dissociates from its β and γ subunits. wikipedia.org The activated Gαq subunit then stimulates its effector enzyme, phospholipase C (PLC). wikipedia.org PLC proceeds to hydrolyze a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org This signaling cascade is a common pathway for Class A GPCRs and is fundamental to the cellular response initiated by tramazoline. elifesciences.org

The ultimate mechanism leading to the vasoconstriction caused by tramazoline is an increase in the intracellular concentration of calcium ions (Ca2+) within vascular smooth muscle cells. patsnap.comwikipedia.org The IP3 generated by PLC activity diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the cell's primary intracellular calcium store. wikipedia.orgwikipedia.org This binding opens calcium channels, allowing for the rapid release of stored Ca2+ into the cytoplasm. wikipedia.org

This surge in intracellular Ca2+ is a critical signal for muscle contraction. nih.gov The elevated calcium ions bind to the protein calmodulin. wikipedia.orgnih.gov The Ca2+-calmodulin complex then activates an enzyme called myosin light-chain kinase (MLCK). wikipedia.orgnih.gov MLCK, in turn, phosphorylates the light chain of myosin, which enables the cross-bridge cycling between myosin and actin filaments, resulting in smooth muscle contraction and the narrowing of the blood vessel lumen (vasoconstriction). wikipedia.org This reduction in blood vessel diameter decreases blood flow and reduces tissue swelling. patsnap.com

G Protein-Coupled Receptor Activation Mechanisms

Potential Interactions with Non-Adrenergic Receptors

The imidazoline scaffold is a versatile structural motif that is not exclusively selective for adrenergic receptors. Research has revealed that various imidazoline derivatives can bind to and modulate other targets, including serotonin (B10506) and imidazoline receptors, suggesting a wider range of biological activities than initially recognized.

Direct studies quantifying the binding affinity of tramazoline at serotonin (5-HT) receptors are not extensively documented in publicly available literature. However, the pharmacology of structurally analogous imidazoline compounds provides compelling evidence for potential cross-reactivity with the serotonergic system.

The 2-substituted imidazoline nucleus is a structural feature present in ligands developed to target various biological systems, including 5-HT receptors. nih.gov For instance, research into the antidepressant-like effects of some imidazoline analogues revealed that their mechanism involves the activation of the 5-HT1A receptor, indicating that this chemical class can effectively interact with serotonergic pathways. nih.govjpp.krakow.pl

Further investigation into other imidazoline derivatives has solidified this link. Lerimazoline (B1674765), another imidazoline compound used as a nasal decongestant, has been shown to possess a binding affinity for 5-HT2A receptors. wikipedia.org In one study, the contractile effects of lerimazoline in rat aorta were found to be mediated predominantly by 5-HT2A receptors rather than exclusively through α1-adrenoceptors, highlighting it as an "atypical" sympathomimetic drug. wikipedia.org This demonstrates that imidazoline-based vasoconstrictors can have significant activity at serotonin receptor subtypes. The binding affinity (Ki) for lerimazoline at the 5-HT2A receptor was determined to be 4202 nM. wikipedia.org

The development of novel compounds has also underscored the potential of the imidazoline core to interact with 5-HT receptors. For example, a series of amino-phenylmethylene-imidazolone compounds, which share structural similarities with imidazolines, were synthesized and found to act as 5-HT2A receptor antagonists. nih.gov These findings collectively suggest that the structural class to which tramazoline belongs has a documented capacity for interacting with both 5-HT1A and 5-HT2A receptors.

Table 1: Serotonin Receptor Binding Data for Imidazoline-Related Compounds

| Compound | Receptor Target | Finding/Activity | Reference |

|---|---|---|---|

| Lerimazoline | 5-HT2A | Binding affinity (Ki) of 4202 nM. wikipedia.org | wikipedia.org |

| Allyphenyline & Analogues | 5-HT1A | Antidepressant effects mediated by 5-HT1A receptor activation. nih.gov | nih.gov |

| Amino-phenylmethylene-imidazolones | 5-HT2A | Act as antagonists at the 5-HT2A receptor. nih.gov | nih.gov |

Beyond the adrenergic and serotonergic systems, tramazoline is a member of a class of drugs that are ligands for specific imidazoline receptors (I-receptors). These receptors are distinct from α-adrenoceptors and are divided into subtypes, most notably I1 and I2. scielo.brgoogle.com

I1-Imidazoline Receptors: These receptors are located on the plasma membrane and are primarily involved in the central regulation of blood pressure. wikipedia.orgnih.gov Agonism at I1 receptors in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow, resulting in a hypotensive effect. researchgate.netnih.gov Centrally-acting antihypertensive drugs like moxonidine (B1115) and rilmenidine (B1679337) show high selectivity for I1 receptors over α2-adrenoceptors, which is believed to account for their improved side-effect profile compared to less selective agents like clonidine. nih.govoup.com

I2-Imidazoline Receptors: These binding sites are predominantly located on the outer membrane of mitochondria and are structurally related to monoamine oxidase (MAO). wikipedia.org The functional role of I2 receptors is still under extensive investigation, but they are implicated in various processes, and ligands targeting these sites are being explored for several therapeutic applications.

Tramazoline is structurally classified as an imidazoline and is mentioned in patents and literature as a compound with affinity for imidazoline receptors. google.com For example, studies on platelet aggregation have suggested that the inhibitory effects of several imidazoline agents, including tramazoline, may be mediated via imidazoline receptors, as the effects were observed even with agents lacking significant α2-adrenergic activity. avma.org

While direct, high-affinity binding data (Ki values) for tramazoline at specific imidazoline receptor subtypes are not consistently reported in the scientific literature, the binding profiles of other well-characterized imidazolines provide context for the affinity of this class of ligands. Clonidine and moxonidine, for instance, bind to I1-receptors with high affinity. nih.govjpp.krakow.pl The established activity of related compounds at these sites strongly supports the classification of tramazoline as an imidazoline receptor ligand.

Table 2: Binding Affinities of Representative Imidazoline Ligands at I1-Imidazoline and α2-Adrenergic Receptors

| Compound | I1-Receptor Affinity (Ki, nM) | α2-Adrenoceptor Affinity (Ki, nM) | Selectivity Ratio (α2/I1) | Reference |

|---|---|---|---|---|

| Moxonidine | ~4.5 | ~200 | ~44 | wikipedia.orgnih.gov |

| Clonidine | ~3.3 | ~1.5 | ~0.45 | nih.govjpp.krakow.pl |

| Rilmenidine | ~2.5 | ~7.5 | ~3 | oup.com |

Note: Ki values are approximate and can vary based on experimental conditions and tissue source.

Structure Activity Relationship Sar and Chemical Synthesis of Tramazoline Hydrochloride

The pharmacological effects of Tramazoline (B1683216) hydrochloride are intrinsically linked to its specific chemical architecture. The molecule's interaction with adrenergic receptors is a direct consequence of the unique contributions of its primary structural features: the imidazoline (B1206853) ring and the tetrahydronaphthalene moiety.

Contribution of the Tetrahydronaphthalene Moiety

The fusion of a benzene (B151609) ring to a cyclohexane (B81311) ring to form the tetralin structure provides a specific conformational framework. drugbank.com This rigid structure likely orients the imidazoline portion of the molecule in a favorable position for receptor interaction. The lipophilicity imparted by the tetrahydronaphthalene group can also influence the compound's ability to cross biological membranes and reach its target receptors.

Research on related compounds has shown that modifications to the aromatic portion of the molecule can drastically alter its activity. For example, the presence of hydroxyl groups on a phenyl ring, creating a catechol structure, is a common feature in many potent adrenergic agents. acs.org While Tramazoline itself does not have a catechol group, the tetrahydronaphthalene system serves as a bioisosteric replacement that maintains the necessary structural and electronic characteristics for adrenergic activity. The importance of this moiety is further highlighted by the fact that other 2-iminoimidazoline derivatives bearing a naphthalene (B1677914) or tetrahydronaphthalene group, such as naphazoline (B1676943) and tetrahydrozoline (B7765393), are also mixed α1- and α2-adrenergic receptor agonists. ppm.edu.pl

Synthetic Pathways and Methodological Considerations

The synthesis of Tramazoline hydrochloride involves established chemical reactions, but also presents certain challenges that require careful methodological consideration to ensure the desired product is obtained with high purity and yield.

Established Reaction Sequences for Compound Synthesis

While specific, detailed industrial synthesis routes for this compound are often proprietary, the general synthesis of 2-aminoimidazoline (B100083) derivatives is well-documented in medicinal chemistry literature. A common approach involves the reaction of a suitable aromatic amine with a reagent that provides the imidazoline ring. One established method for forming the 2-aminoimidazoline structure is the condensation of an aminotetralin precursor with a cyanamide (B42294) or a similar reagent that can cyclize to form the imidazoline ring.

Challenges in Regioselectivity and Byproduct Formation

A significant challenge in the synthesis of compounds like this compound is controlling regioselectivity. numberanalytics.com This is particularly relevant when dealing with substituted aromatic rings where reactions could potentially occur at multiple positions.

Furthermore, the formation of byproducts is a key consideration. For instance, in reactions involving precursors with multiple nucleophilic sites, such as those containing both amino and hydroxyl groups, there can be a competition between N-alkylation and O-alkylation. Synthetic strategies must be designed to favor the desired N-alkylation to produce the target compound. The choice of reactants, solvents, and reaction conditions plays a crucial role in directing the reaction towards the intended product and minimizing the formation of unwanted isomers and byproducts.

Rational Design and Synthesis of Tramazoline Derivatives for SAR Studies

The rational design and synthesis of derivatives are fundamental to understanding the structure-activity relationships (SAR) of a pharmacologically active compound like Tramazoline. By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects.

Impact of Substituent Modifications on Receptor Affinity and Pharmacokinetics

The pharmacological profile of this compound and related 2-aminoimidazoline compounds is intrinsically linked to their chemical structure. Modifications to the core components of the molecule—the tetrahydronaphthalene ring system, the imidazoline ring, and the linking bridge—can profoundly influence its affinity for adrenergic receptors and its pharmacokinetic properties.

The fundamental structure for this class of adrenergic agents consists of a 2-substituted imidazoline ring connected to an aromatic system. researchgate.net For tramazoline, this aromatic system is a 5,6,7,8-tetrahydronaphthalene moiety. The interaction of these compounds with α-adrenergic receptors is highly dependent on the nature and position of various substituents. researchgate.net

Impact of Aromatic Ring Modifications:

The lipophilic tetrahydronaphthalene ring in tramazoline is crucial for its activity. Alterations to this part of the molecule significantly impact receptor binding. For instance, in the broader class of aryliminoimidazolidines, substitutions on the aromatic ring have a dramatic effect on both potency and selectivity for pre- and post-junctional α-adrenoceptors. googleapis.com Studies on analogs have shown that adding hydroxyl and methanesulfonamide (B31651) groups to the tetralin ring can produce compounds with high potency and selectivity for specific α-receptor subtypes. bldpharm.com

One such analog, A61603, which features a hydroxyl group at the 2-position and a methanesulfonamide group at the 1-position of the tetralin ring relative to the imidazoline group, is a potent and highly selective full agonist for the α1A-adrenergic receptor subtype. bldpharm.com This highlights the sensitivity of the receptor to substitutions on the aromatic portion of the molecule.

Table 1: Adrenergic Receptor Affinity of Tramazoline and a Modified Analog

| Compound | Modification | Primary Target | Affinity/Potency |

|---|---|---|---|

| Tramazoline | - | α1-Adrenergic Receptor | IC₅₀: 16.0 nM |

| A61603 | 2-hydroxy and 5-methanesulfonamide substitution on tetralin ring | α1A-Adrenergic Receptor | Potent and selective agonist bldpharm.com |

Impact of Imidazoline Ring and Linker Modifications:

Tramazoline belongs to the imidazoline class of compounds, sharing structural features with molecules like oxymetazoline (B75379), xylometazoline (B1196259), and naphazoline. While all are α-adrenergic agonists, the substituents on their respective aromatic and imidazoline rings dictate their specific receptor affinities and pharmacokinetic profiles. The 2-aminoimidazoline group is a common feature and is considered a bioisostere of the catecholamine side chain, capable of existing in amino and the more stable imino tautomeric forms.

The bridge connecting the aromatic system to the imidazoline ring also plays a role. In related compounds, modifying the length and nature of this linker has been shown to alter receptor selectivity between α-adrenoceptors and imidazoline binding sites. researchgate.net

Comparative Receptor Affinity and Pharmacokinetics:

Research comparing tramazoline with other imidazoline-based nasal decongestants reveals differences in receptor affinity, potency, and duration of action. In studies on rabbit aorta, the rank order of potency was determined as oxymetazoline > noradrenaline > tramazoline > tetrahydrozoline > clonidine (B47849). However, in rat aorta, the order was different: noradrenaline > clonidine > tramazoline > oxymetazoline, with tetrahydrozoline showing no agonist activity. This suggests that the postsynaptic α-adrenoceptors in these tissues are different.

The affinity (dissociation constants) of these imidazolines also showed tissue-dependent differences. In rabbit aorta, the affinity order was oxymetazoline > tramazoline > tetrahydrozoline > clonidine, whereas the reverse order was observed in rat aorta.

Table 2: Comparative Rank Order of Potency and Affinity for Imidazoline Agonists

| Tissue | Parameter | Rank Order of Compounds |

|---|---|---|

| Rabbit Aorta | Potency (ED₅₀) | Oxymetazoline > Noradrenaline > Tramazoline > Tetrahydrozoline > Clonidine |

| Rat Aorta | Potency (ED₅₀) | Noradrenaline > Clonidine > Tramazoline > Oxymetazoline |

| Rabbit Aorta | Affinity (pKd) | Oxymetazoline > Tramazoline > Tetrahydrozoline > Clonidine |

| Rat Aorta | Affinity (pKd) | Clonidine > Tetrahydrozoline > Tramazoline > Oxymetazoline |

From a pharmacokinetic perspective, these structural differences influence the duration of action. The longer duration of effect seen with oxymetazoline and xylometazoline compared to tramazoline is attributed to higher lipophilicity and more sustained receptor binding. Studies have observed that the decongestant effect of tramazoline is appreciable at 4 hours post-administration, whereas oxymetazoline's effect can last beyond 8 hours. The pharmacokinetics of tramazoline are characterized by rapid absorption after administration, distribution to the nasal mucosa, metabolism in the liver, and subsequent excretion via urine.

Pharmacokinetic Research of Tramazoline Hydrochloride Preclinical Focus

Absorption and Distribution Studies

The initial phase of pharmacokinetic assessment for tramazoline (B1683216) hydrochloride centers on its absorption and distribution, especially at the site of application. Preclinical investigations have largely concentrated on its interaction with the nasal mucosa. Following administration, the drug is rapidly absorbed. It is distributed throughout the body, with a notable concentration in the nasal mucosa.

Various preclinical models are utilized to study the permeation of tramazoline across the nasal mucosa. Ex vivo models, such as those using excised animal buccal or nasal mucosa from species like pigs, rats, and rabbits, are common for assessing permeability in diffusion cells like the Franz-type cell. pharaohacademy.comnih.gov These models allow for the kinetics of tissue transport to be evaluated. pharaohacademy.com Cell-based in vitro models, while offering high reproducibility, are also used to compare drug permeability across different formulations. nih.gov

Studies have shown that for a drug to be effectively retained in the nasal passages, its aerodynamic diameter should typically be greater than 10 µm to prevent it from traveling deeper into the respiratory tract. mdpi.com Nasal sprays can facilitate rapid absorption and allow drugs to enter systemic circulation, bypassing the first-pass effect in the liver. mdpi.comasianjpr.com

Several formulation and physiological factors influence how tramazoline hydrochloride is deposited and retained within nasal tissues. The physicochemical properties of the drug and the formulation's characteristics, such as pH and viscosity, are critical. asianjpr.comulisboa.pt For instance, increasing the viscosity of a nasal spray can prolong its therapeutic effect, though highly viscous formulations might interfere with normal functions like mucociliary clearance. ulisboa.pt The pH of a nasal formulation should ideally be between 4.5 and 6.5 to avoid irritation. asianjpr.com

The physiological environment of the nasal cavity, including the mucus layer, also plays a significant role. mdpi.com The mucus layer is the first barrier to drug absorption. ulisboa.pt Mucoadhesive polymers can be included in formulations to enhance drug retention in the nose. mdpi.com However, the drug's particle size is also a key determinant; fine particles are more likely to diffuse through the mucus, while larger ones may become trapped. mdpi.com

Preclinical Models of Mucosal Permeation

Metabolic Pathways and Biotransformation

Once absorbed, this compound undergoes biotransformation, a process primarily occurring in the liver.

Preclinical data indicate that the liver is the main site for the metabolism of tramazoline. The process involves enzymatic reactions that convert the parent drug into more water-soluble compounds, facilitating their removal from the body. slideshare.net In vitro metabolism studies using liver microsomes are instrumental in identifying the metabolic routes of clearance for drug candidates. bioivt.com

Table 1: General Metabolic Reactions in Drug Biotransformation

| Phase | Reaction Type | Common Enzymes Involved | Purpose |

|---|---|---|---|

| Phase I | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) enzymes | Introduce or expose functional groups to increase polarity. slideshare.net |

Hepatic Metabolism as a Primary Route

Excretion Mechanisms and Routes

The final step in the pharmacokinetic journey of this compound is its elimination from the body.

The primary route of excretion for tramazoline and its metabolites is through the kidneys via urine. A smaller portion is also eliminated through fecal excretion. medsinfo.com.au Preclinical studies on the related compound oxymetazoline (B75379) in rabbits showed that 23% of the administered dose was excreted by the kidney, with 33% of that being in an unchanged form. fda.gov For tramadol, approximately 30% of the dose is excreted in the urine as the parent drug, with the remainder being metabolites. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oxymetazoline |

| Tramadol |

| Sorbitol |

Challenges in Nasal Drug Delivery Pharmacokinetics (e.g., Mucociliary Clearance)

The intranasal route presents a unique and complex environment for drug delivery, posing significant challenges to achieving consistent and optimal pharmacokinetic profiles in preclinical research. While offering advantages like avoiding first-pass metabolism, the nasal cavity has formidable physiological barriers, the most significant of which is the mucociliary clearance mechanism. jetir.orgnih.goveuropeanreview.org This mechanism is a primary determinant of the residence time of a formulation in the nasal cavity, thereby directly influencing the extent and rate of drug absorption. nih.govrjptonline.org

The fundamental role of the mucociliary apparatus is to protect the respiratory system. nih.gov The surfaces of the nasal passages are covered by a layer of mucus, which is propelled by the coordinated beating of cilia toward the nasopharynx, where it is subsequently swallowed. nih.govrjptonline.org This "conveyor belt" system effectively traps and removes foreign particles, including drug formulations, from the site of absorption. europeanreview.orgrjptonline.org For nasally administered compounds like this compound, this rapid clearance presents a major hurdle, as the drug must be absorbed through the nasal epithelium before it is removed. nih.govnih.gov The typical half-time for this clearance process in humans is approximately 20 minutes, which severely limits the time available for drug absorption. rjptonline.org

Preclinical pharmacokinetic studies on tramazoline in animal models, including rats, rabbits, and primates, have demonstrated that between 50-80% of a dose is absorbed following intranasal administration. hpra.ie This absorption is substantial but also indicates that a significant fraction of the administered dose may be cleared before it can permeate the nasal mucosa. The terminal half-life of tramazoline has been determined to be 5-7 hours in these preclinical models, with elimination occurring primarily through renal pathways. hpra.ie

The efficiency of nasal absorption is affected by a variety of factors beyond mucociliary clearance, including the physicochemical properties of the drug and the formulation's characteristics. europeanreview.orgfrontiersin.org Pathological conditions such as rhinitis or sinusitis can alter mucus production and mucosal permeability, further complicating predictable drug absorption. jetir.org

To overcome the challenge of rapid mucociliary clearance, research has focused on developing advanced formulations. Strategies include the use of mucoadhesive polymers that increase the viscosity of the formulation and prolong its contact time with the nasal mucosa, or permeation enhancers that facilitate drug transport across the epithelial barrier. frontiersin.orgmdpi.com Laboratory studies on other compounds have shown that mucociliary function can reduce drug absorption by over 25%. mednexus.org

The translation of preclinical findings to clinical outcomes is further complicated by interspecies variability in nasal anatomy and physiology, which can affect deposition patterns and absorption rates. jetir.orgpharmad-mand.com Therefore, preclinical studies are crucial for understanding these limitations and for designing delivery systems that can effectively navigate the challenges of the nasal environment. pharmad-mand.comaptar.com

Preclinical Pharmacokinetic Parameters of Tramazoline

The following table summarizes key pharmacokinetic data for this compound from preclinical investigations.

| Parameter | Finding in Preclinical Models (Rat, Rabbit, Primates) | Citation |

| Absorption (Intranasal) | 50-80% of the dose is absorbed. | hpra.ie |

| Distribution | Distributed in all internal organs, with the highest concentration in the liver. | hpra.ie |

| Terminal Half-Life | 5-7 hours. | hpra.ie |

| Elimination | Primarily renal. | hpra.ie |

Key Barriers in Preclinical Nasal Drug Delivery

The table below outlines the primary challenges encountered in nasal drug delivery during the preclinical phase of research.

| Challenge | Description | Citation |

| Mucociliary Clearance | Rapid, continuous removal of the mucus layer (and the drug within it) from the nasal cavity towards the nasopharynx. This is the most significant barrier, limiting drug residence time. | jetir.orgnih.govnih.govrjptonline.org |

| Enzymatic Degradation | Presence of metabolic enzymes in the nasal mucosa that can degrade the drug before it reaches systemic circulation. | jetir.orgeuropeanreview.org |

| Physical Barriers | The nasal epithelium itself, with its tight junctions between cells, restricts the passage of molecules, particularly large or hydrophilic ones. | frontiersin.orgmdpi.com |

| Formulation Properties | Factors such as drug solubility, particle size, and viscosity of the formulation critically influence deposition, dissolution, and permeation across the nasal mucosa. | frontiersin.orgresearchgate.net |

| Interspecies Variability | Anatomical and physiological differences in the nasal cavities of animal models compared to humans can lead to different drug deposition and absorption profiles, complicating the extrapolation of data. | jetir.orgpharmad-mand.com |

Analytical and Characterization Methodologies for Tramazoline Hydrochloride in Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone for the quantitative analysis and purity evaluation of tramazoline (B1683216) hydrochloride. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are particularly prevalent due to their high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely employed and robust method for the determination and purity assessment of tramazoline hydrochloride. This technique separates tramazoline from its analogues and potential impurities based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

A common approach involves reversed-phase HPLC (RP-HPLC). googleapis.com Validated protocols often utilize an XTerra® RP18 column with a mobile phase consisting of methanol (B129727) and buffer solutions at varying pH levels (e.g., 4.4, 7.4, or 9.1). UV detection is typically performed in the 200–280 nm range. The selection of pH is critical as it can influence the retention of acidic or basic impurities. For purity validation, the retention time and peak shape of the sample are compared against a certified reference standard (CRS). Furthermore, stability-indicating methods are developed using forced degradation studies, where the drug is exposed to stress conditions like acid, base, and oxidation to ensure the method can separate the active ingredient from its degradation products. science.gov

Table 1: Example of HPLC-UV Operating Conditions for this compound Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | XTerra® RP18 (4.6×100 mm, 3.5 µm) | |

| Mobile Phase | Methanol and buffer solutions (ionic strength = 25 mmol/L) | |

| pH | 4.4, 7.4, or 9.1 | |

| Detection | UV at 200–280 nm |

| Temperature | 25°C | |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (typically under 2 µm). nih.gov When coupled with a Photodiode Array (PDA) detector, the system allows for the simultaneous determination of multiple compounds in a single run by acquiring absorbance spectra across a range of wavelengths. researchgate.netinnovareacademics.in

A validated UPLC-PDA method has been developed for the simultaneous analysis of tramazoline and ten other respiratory-related pharmaceutical compounds. researchgate.netresearchgate.net This method is crucial for screening products that may be adulterated with multiple active ingredients. researchgate.net The separation is often achieved on a C18 column, and the mobile phase may contain an ion-pairing reagent, such as sodium 1-hexanesulfonate, to improve the retention and peak shape of the analytes. researchgate.net The PDA detector scans a wide UV range (e.g., 190–400 nm), allowing for the identification and quantification of each compound at its optimal wavelength. researchgate.net

Table 2: UPLC-PDA Conditions for Simultaneous Analysis Including Tramazoline

| Parameter | Condition | Source(s) |

|---|---|---|

| System | Waters Acquity UPLC System | researchgate.net |

| Column | Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | (A) 0.5 mM sodium 1-hexanesulfonate buffer in deionized water (B) Acetonitrile | researchgate.net |

| Detection | Photodiode Array (PDA) | researchgate.net |

| Wavelength Scan | 190–400 nm | researchgate.net |

| Injection Volume | 1.0 µL | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Spectroscopic and Spectrometric Characterization Methods

While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are indispensable for the structural elucidation and molecular confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of molecular structure. researchgate.netmdpi.com In the context of this compound, NMR is used to confirm the compound's structural integrity, particularly the substitution patterns on the tetrahydronaphthalene ring system and the dihydroimidazole (B8729859) heterocycle.

The process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number and electronic environment of carbon atoms. ethernet.edu.et

¹⁵N NMR: Can offer key insights into the nitrogen-containing imidazoline (B1206853) ring. researchgate.net

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei (H-H, C-H), allowing researchers to piece together the complete molecular framework of tramazoline or any newly synthesized derivatives. researchgate.net

This detailed structural information is vital for verifying the identity of the compound and for characterizing impurities or novel related substances.

Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. chim.lu For this compound (C₁₃H₁₈ClN₃), the molecular weight is 251.75 g/mol , and its exact mass can be precisely determined. medkoo.com

When tramazoline is analyzed by MS, it first forms a molecular ion (M⁺). chim.lu The peak corresponding to this ion confirms the molecular weight of the compound. This molecular ion is often unstable and breaks down into smaller, charged fragments. chim.lu The resulting fragmentation pattern is a unique "fingerprint" for the molecule. Predicted MS/MS spectra for tramazoline show characteristic fragments that can be used for its identification. drugbank.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful, combining the separation capabilities of LC with the high selectivity and sensitivity of MS, which is useful for isolating tramazoline-specific ion transitions even in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Method Validation Protocols in Research Contexts

For any analytical methodology to be considered reliable and suitable for its intended purpose in a research context, it must undergo a rigorous validation process. researchgate.net Method validation establishes through scientific evidence that the procedure provides dependable results. wjbphs.com Protocols for validation are typically based on the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.netbg.ac.rs

The validation of analytical methods for this compound, whether by HPLC or UPLC, involves assessing several key performance parameters. researchgate.netresearchgate.net These parameters ensure the method is accurate, precise, and specific for the analyte . wjbphs.combg.ac.rs

Table 3: Key Parameters for Analytical Method Validation in Research

| Parameter | Description | Source(s) |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. | researchgate.netresearchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | researchgate.netbg.ac.rs |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | researchgate.netwjbphs.combg.ac.rs |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at levels of repeatability and intermediate precision. | researchgate.netwjbphs.combg.ac.rs |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | science.govresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | science.govresearchgate.netbg.ac.rs |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). | bg.ac.rsjddtonline.info |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | researchgate.netnih.gov |

Parameters for System Suitability, Specificity, Linearity, Accuracy, Precision, and Robustness

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. researchgate.netjetir.org This involves evaluating several key parameters to ensure the reliability and accuracy of the results obtained. For this compound, these parameters are crucial in methods like High-Performance Liquid Chromatography (HPLC), a common technique for its analysis. researchgate.netneuroquantology.com

System Suitability: Before commencing any analysis, system suitability tests are performed to ensure the chromatographic system is operating correctly. jetir.orgusp.org This is a critical step to verify that the equipment and the method are capable of producing reliable results. usp.org Parameters often evaluated include plate count, tailing factor, and the relative standard deviation (%RSD) of replicate injections of a standard solution. jetir.org These tests provide confidence that the analytical system is fit for the intended analysis.

Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu For this compound analysis, this means the method must be able to distinguish it from other related substances or compounds that might be present in the sample. This is often demonstrated by showing that there is no interference from these other components at the retention time of this compound. elementlabsolutions.com

Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. neuroquantology.comelementlabsolutions.com For the assay of this compound, the typical range is 80% to 120% of the test concentration. europa.eu The linearity is generally evaluated by analyzing a series of dilutions of a standard solution and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. researchgate.netneuroquantology.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. neuroquantology.comelementlabsolutions.com It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix (spiking), and the percentage of the added analyte recovered by the assay is calculated. neuroquantology.com Acceptable recovery values, typically within a range of 98-102%, indicate the accuracy of the method.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. neuroquantology.comelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at different levels:

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment. neuroquantology.com

Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment. neuroquantology.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.comeuropa.eu This provides an indication of the method's reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. neuroquantology.com

The following table summarizes typical validation parameters for an HPLC method for this compound analysis:

| Parameter | Typical Acceptance Criteria | Purpose |

| System Suitability | Tailing factor ≤ 2; Theoretical plates > 2000; %RSD of replicate injections < 2.0% | To ensure the chromatographic system is working correctly. |

| Specificity | No interference at the retention time of the analyte peak. | To ensure the method is selective for the analyte. |

| Linearity | Correlation coefficient (R²) ≥ 0.999 | To demonstrate a proportional relationship between concentration and response. |

| Accuracy | Recovery between 98.0% and 102.0% | To determine how close the measured value is to the true value. |

| Precision | %RSD for repeatability and intermediate precision ≤ 2.0% | To assess the degree of scatter in the results. |

| Robustness | No significant change in results with minor variations in method parameters. | To demonstrate the reliability of the method during routine use. |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity profiling and determining the sensitivity of an analytical method. elementlabsolutions.comd-nb.info

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fudschem.comeflm.eu It is the concentration that gives a signal-to-noise ratio of typically 3:1. d-nb.info

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.infoeflm.eu It is often determined as the concentration that provides a signal-to-noise ratio of 10:1. d-nb.info Alternatively, it can be established based on the standard deviation of the response and the slope of the calibration curve. d-nb.info

These limits are essential for quantifying potential impurities in this compound, ensuring that even trace amounts of unwanted substances can be reliably measured. The determination of LOD and LOQ is a key part of method validation, particularly for assays designed to control impurities. jetir.org

| Parameter | Definition | Common Method of Determination |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. fudschem.comeflm.eu | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. eflm.eu | Signal-to-Noise ratio of 10:1 |

Standards and Reference Materials for Research Purity and Identification

The use of certified reference standards (CRS) is fundamental for the accurate identification and purity assessment of this compound. sigmaaldrich.com These standards are highly purified substances that are used as a benchmark against which a sample of this compound can be compared.

Pharmacopoeias such as the European Pharmacopoeia (EP) provide well-characterized reference standards for this compound monohydrate. sigmaaldrich.comlgcstandards.com These standards are accompanied by a certificate of analysis that provides detailed information about their purity and identity. lgcstandards.com They are used for several critical applications in research and quality control:

Identification: Comparing the chromatographic retention time or spectroscopic profile of a sample to that of the reference standard.

Purity Testing: Quantifying impurities by comparing the peak areas of the impurities to the peak area of the reference standard.

Assay: Determining the potency of a this compound sample by comparing its response to that of the reference standard.

Reference materials for known impurities of this compound are also available, which are crucial for the validation of analytical methods designed to detect and quantify these specific impurities. pharmaffiliates.com

The following table lists some of the available reference standards for this compound and its related compounds:

| Compound Name | CAS Number | Use | Source Example |

| This compound Monohydrate | 74195-73-6 | Identification, Purity Tests, Assay | European Pharmacopoeia (EP) Reference Standard sigmaaldrich.comlookchem.com |

| This compound Monohydrate - Impurity A | 4751-46-6 | Impurity Profiling | Pharmaffiliates pharmaffiliates.com |

| This compound Monohydrate - Impurity B | N/A | Impurity Profiling | Pharmaffiliates pharmaffiliates.com |

The availability and proper use of these reference standards are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. They provide the basis for the reliable analytical characterization required by regulatory authorities worldwide.

Preclinical Research Models and in Vitro/in Vivo Studies

In Vitro Receptor Binding and Functional Assays

In vitro studies have been crucial for characterizing the specific molecular targets of tramazoline (B1683216) hydrochloride. These assays measure the compound's binding affinity to different receptor subtypes and its functional activity in controlled laboratory settings.

Radioligand binding assays are used to determine the affinity of a compound for specific receptor subtypes. In these experiments, a radioactively labeled ligand known to bind to the receptor of interest is used, and its displacement by the test compound (tramazoline) is measured. The results are often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) or as a Ki value (the inhibition constant), which reflects the binding affinity of the compound for the receptor.

Studies have shown that tramazoline hydrochloride is an agonist at α-adrenergic receptors. Binding affinity data indicates that tramazoline binds to both α1 and α2 adrenergic receptor subtypes. An IC50 value of 16 nM has been reported for its ability to inhibit the binding of [3H]clonidine to α2-adrenergic receptors in isolated rat brain membranes. Further data from bioinformatic databases, derived from various experimental results, have quantified the binding affinity of tramazoline at specific adrenergic receptor subtypes.

| Receptor Subtype | Reported Affinity (Ki) | Source Tissue/System |

|---|---|---|

| Alpha-1A Adrenergic Receptor | ~21.4 nM | Data Aggregated |

| Alpha-2 Adrenergic Receptor (undifferentiated) | ~8.13 nM | Data Aggregated |

Isolated tissue preparations are a classic pharmacological tool used to assess the functional effects of a compound on smooth muscle contractility. bjbms.org The isolated rat aorta model is frequently employed to study vasoconstrictor or vasodilator properties of new drug candidates. bjbms.orgresearchgate.net In this setup, rings of the thoracic aorta are dissected from rats and mounted in an organ bath containing a physiological salt solution. bjbms.orgresearchgate.net The tissue is attached to a force transducer, which measures changes in tension, indicating contraction or relaxation.

While tramazoline is known to be a potent vasoconstrictor, specific dose-response studies detailing its contractile effect on isolated rat aortic rings are not extensively detailed in the available literature. However, its pharmacological activity is consistent with compounds that are typically evaluated in such models. For instance, studies on other sympathomimetic drugs, such as lerimazoline (B1674765), have used isolated rat aorta to characterize contractile effects, which are then compared to standard agonists like phenylephrine (B352888). bjbms.org This methodology allows researchers to determine the potency and efficacy of a vasoconstrictor by generating concentration-contraction curves. bjbms.org

To understand the mechanism of action at a subcellular level, researchers use cellular assays to investigate the intracellular signaling pathways activated by receptor binding. Tramazoline, as an agonist at G protein-coupled α-adrenergic receptors, triggers distinct downstream cascades depending on the receptor subtype.

Activation of α1-adrenergic receptors by tramazoline initiates a signaling cascade that leads to the tightening of smooth muscle cells surrounding blood vessels. probes-drugs.org This pathway involves an increase in intracellular calcium levels, a critical step for inducing smooth muscle contraction. probes-drugs.org In contrast, activation of α2-adrenergic receptors is often associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net In one study using rabbit myometrium, the α2-selective agonist tramazoline produced a dose-dependent inhibition of forskolin-stimulated cAMP generation. researchgate.net Furthermore, studies on isolated adrenal medullary cells have shown that highly selective α2-agonists, including tramazoline, inhibit the secretion of catecholamines by blocking the associated uptake of calcium (45Ca). physiology.org

Isolated Tissue Preparations (e.g., Rat Aorta Contractility Studies)

In Vivo Animal Models for Pharmacological Evaluation

The cardiovascular effects of tramazoline have been investigated in animal models of hypertension. In a study involving spontaneously hypertensive rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, the infusion of tramazoline directly increased arterial pressure. This effect is attributed to its action on peripheral adrenergic receptors. The elevation in blood pressure subsequently triggered a baroreflex-mediated decrease in heart rate (bradycardia).

| Animal Model | Parameter | Effect of Tramazoline Infusion |

|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Mean Arterial Pressure | Significant Increase |

| Wistar-Kyoto (WKY) Rats | Mean Arterial Pressure | Significant Increase |

| Spontaneously Hypertensive Rats (SHR) | Heart Rate | Significant Decrease (Bradycardia) |

| Wistar-Kyoto (WKY) Rats | Heart Rate | Significant Decrease (Bradycardia) |

The primary therapeutic application of this compound as a nasal decongestant stems from its potent vasoconstrictive properties. probes-drugs.org In vivo studies confirm that its mechanism involves the stimulation of α-adrenergic receptors in the nasal mucosa, which leads to the constriction of local arterioles. probes-drugs.org This action reduces blood flow, thereby decreasing tissue swelling and nasal congestion. probes-drugs.org The vasoconstrictive effects of tramazoline have also been demonstrated in other vascular beds. For example, it has been used experimentally in the perfused hindlimb of anesthetized dogs to induce vasoconstriction, allowing researchers to study the effects of vasodilator agents like felodipine.

Ocular Studies in Animal Models

Investigations into the ocular effects of this compound have been performed in animal models, with a notable study focusing on its anti-inflammatory properties in pigmented rabbits. This research is critical for establishing the compound's potential utility in treating specific ocular conditions.

One key study evaluated the impact of topical this compound on prostaglandin (B15479496) E2 (PGE2)-induced aqueous flare elevation in pigmented rabbits. Aqueous flare is an indicator of breakdown of the blood-aqueous barrier and subsequent inflammation in the anterior chamber of the eye. In this experimental model, inflammation is induced by the application of PGE2, a potent inflammatory mediator. The ability of a test compound to inhibit this flare response suggests anti-inflammatory activity.

The findings from this research demonstrated that a 0.118% solution of this compound significantly inhibited the PGE2-induced aqueous flare elevation in the rabbit eye. This effect is likely attributable to the vasoconstrictive properties of this compound, which, as an alpha-adrenergic agonist, constricts blood vessels. This action is thought to stabilize the blood-aqueous barrier, thereby reducing the leakage of proteins and cells into the aqueous humor that constitutes the flare response.

In the same study, other mydriatics and vasoconstrictors, such as phenylephrine hydrochloride and naphazoline (B1676943) nitrate, did not show a significant inhibitory effect on the PGE2-induced aqueous flare, highlighting a specific action of this compound in this particular model.

Pharmacokinetic studies in animal models, including rats, rabbits, and primates, have shown that this compound is absorbed systemically after intranasal or oral administration, with 50-80% of the dose being absorbed. cabidigitallibrary.org While these studies did not focus specifically on ocular administration, they provide general information about the compound's absorption characteristics.

It is important to note that while this compound is an alpha-adrenergic agonist, a class of compounds known to potentially affect intraocular pressure and pupil diameter, specific preclinical data on these particular effects for this compound are not extensively detailed in the available literature.

Table 1: Effect of Topical this compound on Prostaglandin E2-Induced Aqueous Flare in Pigmented Rabbits

| Animal Model | Compound and Concentration | Parameter Measured | Key Finding | Reference |

|---|---|---|---|---|

| Pigmented Rabbit | This compound 0.118% | Prostaglandin E2-Induced Aqueous Flare Elevation | Significant inhibition of aqueous flare elevation (p < 0.05) | nih.govnih.gov |

Research Gaps and Future Directions in Tramazoline Hydrochloride Studies

Elucidation of Comprehensive Metabolic Pathways and Excretion Kinetics

The complete metabolic fate of Tramazoline (B1683216) hydrochloride in humans remains to be fully detailed. While it is known to be primarily metabolized in the liver and excreted in the urine, the specific enzymatic pathways and the full spectrum of metabolites have not been comprehensively characterized. Future research should focus on:

In-depth Metabolic Profiling: Utilizing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify all metabolites in various biological matrices.

CYP450 Isozyme Involvement: Pinpointing the specific cytochrome P450 (CYP450) isozymes responsible for the oxidative metabolism of Tramazoline. This knowledge is crucial for predicting and understanding potential drug-drug interactions.

Pharmacokinetic Modeling: Developing robust pharmacokinetic models to accurately describe the absorption, distribution, metabolism, and excretion (ADME) of Tramazoline and its metabolites. This will provide a clearer picture of its time course in the body and factors influencing its clearance.

Advanced Characterization of Adrenergic Receptor Subtype Selectivity and Efficacy

Tramazoline is known to act as an agonist at α-adrenergic receptors, particularly the α1 and α2 subtypes. patsnap.comgenome.jp However, a more granular understanding of its interaction with the various subtypes of these receptors (α1A, α1B, α1D, α2A, α2B, α2C) is needed. frontiersin.org

Receptor Binding Assays: Conducting comprehensive binding studies to determine the affinity (Ki) of Tramazoline for each adrenergic receptor subtype. For instance, the binding affinity against the alpha-2 adrenergic receptor has been measured by its ability to inhibit [3H]clonidine binding.

Functional Assays: Moving beyond simple binding, functional assays are needed to quantify the efficacy of Tramazoline at each receptor subtype. This involves measuring downstream signaling events, such as calcium mobilization or inhibition of adenylyl cyclase, to determine if Tramazoline acts as a full or partial agonist. patsnap.comnih.gov

Biased Agonism: Investigating the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor. frontiersin.org Understanding if Tramazoline exhibits biased signaling could explain some of its specific physiological effects and side effects. nih.gov

Exploration of Molecular Mechanisms Underlying Prolonged Use Effects (e.g., Rhinitis Medicamentosa)

A significant concern with the prolonged use of topical nasal decongestants like Tramazoline is the development of rhinitis medicamentosa (RM), or rebound congestion. patsnap.compatsnap.com While this phenomenon is well-documented, the precise molecular mechanisms are not fully understood. umk.plmedscape.com

Future research should investigate:

Receptor Downregulation and Desensitization: Quantifying the changes in α-adrenergic receptor expression and sensitivity in nasal mucosal tissue following chronic Tramazoline exposure. patsnap.com

Inflammatory Pathways: Exploring the role of inflammatory mediators and cellular infiltration in the nasal mucosa as a consequence of prolonged vasoconstriction and potential tissue ischemia. umk.plresearchgate.net

Structural Changes in Nasal Mucosa: Histopathological studies to detail the time-course of structural changes, such as epithelial damage and fibrosis, in the nasal mucosa with long-term use. researchgate.net

Development of Novel Analogues with Improved Receptor Selectivity or Pharmacokinetic Profiles

The development of new chemical entities based on the Tramazoline scaffold could lead to superior therapeutic agents. The goal is to design analogues with enhanced properties. google.com

Enhanced Receptor Subtype Selectivity: Synthesizing and screening novel analogues to identify compounds with higher selectivity for specific α-adrenergic receptor subtypes. For example, a more selective α1A-agonist could potentially offer effective decongestion with a reduced side effect profile. osti.gov

Optimized Pharmacokinetics: Modifying the chemical structure to improve pharmacokinetic properties, such as a more favorable half-life or reduced systemic absorption after topical administration, to minimize potential systemic side effects.

Reduced Propensity for Rhinitis Medicamentosa: A key objective would be to develop analogues that are less likely to cause receptor desensitization and the subsequent rebound congestion associated with current treatments.

Application of Computational Chemistry and Molecular Modeling for SAR Prediction and Optimization

Computational approaches are powerful tools for accelerating drug discovery and can be effectively applied to the optimization of Tramazoline analogues. osti.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the chemical structures of Tramazoline and its analogues with their biological activity. tandfonline.comacs.org These models can then be used to predict the activity of virtual compounds before they are synthesized. jmchemsci.comresearchgate.net

Molecular Docking: Using the crystal structures of adrenergic receptors to perform molecular docking studies. researchgate.net This can provide insights into the binding mode of Tramazoline and its analogues, helping to rationalize their activity and selectivity. nih.govresearchgate.net

Pharmacophore Modeling: Creating pharmacophore models that define the essential three-dimensional features required for a molecule to bind to the α-adrenergic receptor. These models can guide the design of novel scaffolds with the desired activity.

Q & A

Q. What analytical techniques are recommended for identifying Tramazoline hydrochloride in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) under optimized conditions is widely used. A validated protocol involves an XTerra® RP18 column (4.6×100 mm, 3.5 µm particle size) with a mobile phase of methanol and buffer solutions (pH 4.4, 7.4, or 9.1; ionic strength = 25 mmol/L) at 25°C and UV detection (200–280 nm). Retention factors () should be calculated to confirm reproducibility . For structural validation, X-ray diffraction data (e.g., crystallographic parameters for the hydrochloride salt) can be cross-referenced with published standards .

Q. How is the purity of this compound assessed in pharmaceutical research?

- Methodological Answer : Certified reference standards (CRS) are critical for purity validation. Researchers should use HPLC-UV to compare retention times and peak symmetry against CRS (e.g., this compound monohydrate CRS). Impurity profiling requires spiking samples with known degradants (e.g., oxidative byproducts) and quantifying limits of detection (LOD) using calibration curves .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

- Methodological Answer : Key parameters include solubility in methanol (≥0.1 mg/mL for HPLC analysis), stability under varying pH conditions (tested via forced degradation studies), and hygroscopicity (assessed via dynamic vapor sorption). Structural integrity should be verified using spectroscopic techniques (e.g., FTIR for functional groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic retention behavior of this compound across studies?

- Methodological Answer : Variations in retention factors () often arise from differences in mobile phase pH or column aging. To standardize results, use buffer solutions at fixed ionic strength (25 mmol/L) and pre-condition columns with ≥10 mobile phase cycles. Cross-validate findings with orthogonal methods like capillary electrophoresis (CE) to rule out matrix effects .

Q. What strategies mitigate interference from co-eluting impurities in this compound quantification?

- Methodological Answer : Employ gradient elution with pH-adjusted buffers (e.g., pH 4.4 for acidic impurities vs. pH 9.1 for basic ones). For complex matrices, use mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode to isolate Tramazoline-specific ion transitions. Method robustness should be tested via inter-laboratory reproducibility trials .

Q. How should stability-indicating methods be validated for this compound under accelerated degradation conditions?

- Methodological Answer : Design forced degradation studies using heat (40–60°C), light (ICH Q1B guidelines), and oxidative agents (e.g., 3% HO). Monitor degradation products via HPLC-DAD and confirm structural changes with high-resolution mass spectrometry (HRMS). Acceptance criteria include ≥90% recovery of intact Tramazoline and resolution () between analyte and degradants .

Q. What are the challenges in synthesizing and characterizing this compound derivatives for structure-activity studies?

- Methodological Answer : Synthetic routes must prioritize regioselectivity to avoid byproducts (e.g., N-alkylation vs. O-alkylation). Post-synthesis, characterize derivatives using H/C NMR to confirm substitution patterns. Comparative solubility studies (water vs. organic solvents) can predict bioavailability for in vitro assays .

Contradictions and Gaps in Literature

- Retention Factor Variability : Discrepancies in reported values across studies highlight the need for standardized column lot testing and buffer preparation protocols .

- Impurity Reference Standards : Limited availability of CRS for Tramazoline degradants complicates regulatory compliance. Collaborative efforts to synthesize and validate these standards are urged .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten